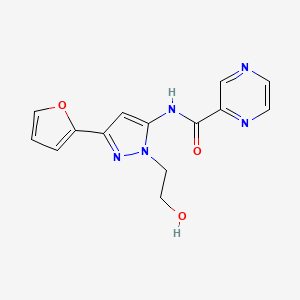

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide

Beschreibung

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and pyrazine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Eigenschaften

IUPAC Name |

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c20-6-5-19-13(8-10(18-19)12-2-1-7-22-12)17-14(21)11-9-15-3-4-16-11/h1-4,7-9,20H,5-6H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBGSRYJYLWVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the pyrazine ring, potentially leading to dihydropyrazine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrazine ring, which is known for its stability and ability to engage in various interactions with biological targets. Its structure includes:

- Furan moiety : Contributes to the compound's reactivity and potential for biological interaction.

- Hydroxyethyl group : Enhances solubility and may influence pharmacokinetics.

- Carboxamide functionality : Imparts hydrogen bonding capabilities, crucial for binding to target proteins.

Anticancer Activity

Research indicates that N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide exhibits promising anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mitochondrial targeting : The compound is being studied for its role in developing mitochondria-targeted iridium complexes that can selectively induce apoptosis in cancer cells. This approach aims to enhance the efficacy of traditional chemotherapeutics by specifically targeting tumor metabolism and survival pathways.

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Studies have shown that similar pyrazole derivatives can inhibit viral replication and modulate immune responses:

- Mechanism of action : Pyrazole derivatives have been reported to interfere with viral enzymes or host cell pathways critical for viral life cycles, making them candidates for further investigation against viruses like HIV and influenza .

Case Study 1: Anticancer Research

In a recent study, N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound's unique structure allows it to interact effectively with key cellular pathways involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of similar pyrazole compounds, revealing that they could inhibit HIV replication in vitro. The study highlighted the importance of the hydroxyl group in enhancing the binding affinity to viral proteins, suggesting that N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide may share similar properties .

| Virus | IC50 (µM) | Targeted Pathway |

|---|---|---|

| HIV | 5.0 | Reverse transcriptase inhibition |

| Influenza | 8.0 | Neuraminidase inhibition |

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-(furan-2-yl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide: Lacks the hydroxyethyl group.

N-(3-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide: Contains a methoxyethyl group instead of hydroxyethyl.

Uniqueness

The presence of the hydroxyethyl group in N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Biologische Aktivität

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, including the presence of furan and pyrazole moieties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

Structural Characteristics

The compound features a molecular formula of and a molecular weight of approximately 287.27 g/mol. Its structure includes:

- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.

- Pyrazole moiety : Often associated with biological activity, including anti-inflammatory and analgesic effects.

- Carboxamide group : Enhances solubility and may contribute to the compound's pharmacological properties.

Biological Activity

Research indicates that N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide exhibits moderate herbicidal and fungicidal activities . The biological properties are attributed to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide | Furan ring, Pyrazole moiety, Carboxamide group | Moderate herbicidal and fungicidal |

| 5-(Furan-2-yl)-1H-pyrazole | Basic pyrazole derivative | Antimicrobial properties |

| N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | Furan and amide groups | Antioxidant potential |

Case Studies and Research Findings

Although comprehensive studies specifically targeting N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide are scarce, related compounds have shown promising results in various assays:

- Cytotoxicity Assays : Preliminary studies on similar compounds indicate low cytotoxicity, suggesting a favorable safety profile for further development.

- Enzyme Inhibition Studies : Related pyrazole derivatives have demonstrated potential as inhibitors for enzymes such as carbonic anhydrase and urease, which could be relevant for developing therapeutic agents against various diseases .

Synthesis

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of Intermediates : Utilizing hydrazine compounds in cyclization reactions to form the pyrazole structure.

- Coupling Reactions : Reacting the pyrazole intermediate with furan derivatives under controlled conditions to achieve the final product.

These synthetic routes often employ reagents like potassium permanganate for oxidation and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield and purity .

Q & A

Q. Methodological steps :

- Substituent Variation : Modify the hydroxyethyl group (e.g., replace with alkyl chains) or pyrazine ring substituents to assess impact on bioactivity .

- Docking Studies : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or DNA topoisomerases) .

- In Vitro Assays : Evaluate antimicrobial activity via MIC assays or anticancer potency using MTT assays on cell lines (e.g., HeLa or MCF-7) .

Advanced: How can contradictory data in biological activity profiles be resolved?

Contradictions may arise from assay variability or structural analogs . Mitigation strategies include:

- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., furan-pyrazole hybrids with known activities) .

Advanced: What reaction optimization strategies improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Use : Pd/C or CuI for coupling steps to reduce side reactions .

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control and scalability .

Basic: What are potential biological targets for this compound?

- Enzymes : Kinases (e.g., EGFR) or topoisomerases due to pyrazine’s π-stacking ability .

- DNA Intercalation : Furan and pyrazole moieties may facilitate DNA binding, as seen in analogs with anticancer activity .

- Antimicrobial Targets : Penicillin-binding proteins (PBPs) or bacterial cell wall synthesis enzymes .

Advanced: How can researchers address low bioavailability in preclinical studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance solubility .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

- LogP Optimization : Adjust substituents to achieve a logP value of 2–3 for balanced hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.